molecular formula C12H12O6 B3057621 Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester CAS No. 831217-47-1

Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester

Cat. No.: B3057621
CAS No.: 831217-47-1
M. Wt: 252.22 g/mol
InChI Key: WPECSQXXJZGKKM-UHFFFAOYSA-N
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Description

This compound, methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate, is a benzoic acid derivative featuring a formyl group at position 5 and a 2-methoxy-2-oxoethoxy substituent at position 2. The methyl ester group at the carboxylic acid position enhances its stability and solubility in organic solvents. Its molecular formula is C₁₂H₁₂O₇ (calculated molecular weight: 284.22 g/mol), with a structure that enables reactivity at the formyl and ester sites, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPECSQXXJZGKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420133
Record name Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831217-47-1
Record name Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester (CAS No. 831217-47-1) is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12_{12}H12_{12}O6_6
Molecular Weight: 252.22 g/mol
Synonyms: Methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate

The compound features a benzoic acid core with a formyl group and a methoxy-oxoethoxy substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of various benzoic acid derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy enhances the antimicrobial potency by increasing lipophilicity, allowing better membrane penetration .

Antioxidant Activity

Benzoic acid derivatives have also demonstrated significant antioxidant properties. The methoxy group in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity has implications for preventing cellular damage associated with various diseases, including cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound may inhibit specific enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
  • Membrane Disruption:
    • Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Radical Scavenging:
    • The antioxidant properties are linked to the ability of the methoxy group to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including the compound , demonstrated potent activity against multiple strains of bacteria. The minimal inhibitory concentration (MIC) was determined for several pathogens:

CompoundPathogenMIC (µg/mL)
Benzoic Acid DerivativeS. aureus32
Benzoic Acid DerivativeE. coli64

This data suggests that modifications in the benzoic acid structure can enhance its antimicrobial efficacy .

Antioxidant Activity Assessment

In another study assessing the antioxidant capacity using DPPH radical scavenging assay, the compound exhibited significant scavenging activity:

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

These results indicate that higher concentrations lead to increased antioxidant activity, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

Position 2 Substituents
  • Target Compound : The 2-methoxy-2-oxoethoxy group (-OCH₂COOCH₃) introduces a branched ester moiety, increasing polarity and hydrolysis susceptibility compared to simpler substituents.
  • Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9) : Features a methoxy group (-OCH₃) at position 2, resulting in lower molecular weight (C₁₀H₁₀O₄ , MW 194.18 g/mol) and reduced steric hindrance .
  • Methyl 2-[Acetyl(2-Methoxy-2-Oxoethyl)Amino]Benzoate (CAS 5446-19-5): Contains an acetylated amino-linked 2-methoxy-2-oxoethyl chain, enhancing hydrogen-bonding capacity (MW 265.26 g/mol) .
Position 5 Substituents
  • Target Compound : The formyl group (-CHO) is highly reactive, enabling condensation or nucleophilic addition reactions.
  • Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate (CAS 27475-14-5) : Substitutes formyl with a bromoacetyl group (-COCH₂Br), which undergoes nucleophilic substitution (MW 377.21 g/mol) .
  • Benzoic Acid, 5-(Formylamino)-2,4-Dimethoxy-, Methyl Ester (CAS 174261-26-8): Replaces formyl with a formylamino group (-NHCHO), reducing electrophilicity (MW 239.22 g/mol) .

Physicochemical Properties

Compound Name CAS Substituents (Position 2) Substituents (Position 5) Molecular Weight (g/mol) Key Properties
Target Compound N/A 2-Methoxy-2-oxoethoxy Formyl 284.22 High polarity, reactive aldehyde
Methyl 5-Formyl-2-Methoxybenzoate 78515-16-9 Methoxy Formyl 194.18 Moderate solubility, stable ester
Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate 27475-14-5 Phenylmethoxy 2-Bromoacetyl 377.21 Brominated, photolabile
Methyl 2-[Acetyl(2-Methoxy-2-Oxoethyl)Amino]Benzoate 5446-19-5 Acetyl(2-methoxy-2-oxoethyl)amino None 265.26 Amide stability, ester hydrolysis
  • Polarity : The target compound’s branched ester increases hydrophilicity compared to methoxy or benzyloxy analogs.
  • Reactivity : The formyl group in the target compound and CAS 78515-16-9 allows for Schiff base formation, while bromoacetyl derivatives (CAS 27475-14-5) favor alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester
Reactant of Route 2
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Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester

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